REACTION_CXSMILES
|
[C:1]([O:6][C:7]1[CH:12]=[CH:11][C:10](Cl)=[CH:9][CH:8]=1)([CH2:4][CH3:5])([CH3:3])[CH3:2].[Mg].B(OC)(OC)[O:16]C.OO>C(O)(=O)C.O1CCCC1>[CH3:5][CH2:4][C:1]([O:6][C:7]1[CH:12]=[CH:11][C:10]([OH:16])=[CH:9][CH:8]=1)([CH3:3])[CH3:2]
|
Name
|
Grignard reagent
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
1-tert-amyloxy-4-chlorobenzene
|
Quantity
|
99.3 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(CC)OC1=CC=C(C=C1)Cl
|
Name
|
|
Quantity
|
12.76 g
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
Grignard reagent
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
57.1 g
|
Type
|
reactant
|
Smiles
|
B(OC)(OC)OC
|
Name
|
|
Quantity
|
145.7 g
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
45 g
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
5 °C
|
Type
|
CUSTOM
|
Details
|
At a reaction temperature of 5° C., stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
At room temperature, stirring
|
Type
|
WAIT
|
Details
|
was continued for 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
Standard work-up and purification by silica gel chromatography
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
CCC(C)(C)OC1=CC=C(C=C1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 62.2 g | |
YIELD: PERCENTYIELD | 69% | |
YIELD: CALCULATEDPERCENTYIELD | 69% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |